molecular formula C10H7F3N2O2 B12954258 Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B12954258
M. Wt: 244.17 g/mol
InChI Key: WNFSIFXEMOKDQT-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound characterized by the presence of a pyrrolo[2,3-b]pyridine core substituted with a trifluoromethyl group at the 4-position and a methyl ester group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors

The esterification to form the methyl ester group is usually carried out using methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide. The reaction conditions typically involve refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoromethyl group. Common reagents include halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halides like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a lead compound in drug discovery programs targeting various diseases, including neurodegenerative disorders and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism by which Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. The pyrrolo[2,3-b]pyridine core can engage in hydrogen bonding and π-π stacking interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-(trifluoromethyl)pyridine-2-carboxylate: Lacks the pyrrolo ring, which may affect its biological activity and chemical reactivity.

    Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: The position of the carboxylate group is different, potentially leading to variations in reactivity and biological effects.

    Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate: Contains an indole core instead of a pyrrolo[2,3-b]pyridine core, which may result in different pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)7-4-5-6(10(11,12)13)2-3-14-8(5)15-7/h2-4H,1H3,(H,14,15)

InChI Key

WNFSIFXEMOKDQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CN=C2N1)C(F)(F)F

Origin of Product

United States

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